4-氨基苯硫五氟化物

描述

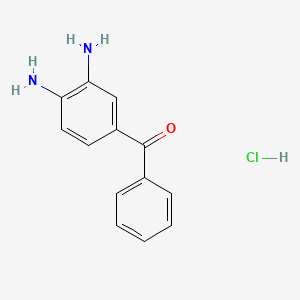

4-Aminophenylsulfur pentafluoride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of its chemistry. The first paper discusses novel amino acids designed for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . The second paper examines the molecular structure and crystal packing of five 4-aminophenyl (4-substituted phenyl) sulfones, which are compounds related to 4-aminophenylsulfur pentafluoride in that they contain an aminophenyl moiety linked to a sulfur-containing group .

Synthesis Analysis

The synthesis of related compounds involves bioorthogonal reactions, which are a class of reactions that can be performed in living organisms without affecting native biochemical pathways. The paper describes the synthesis of novel amino acids that contain functional groups capable of undergoing Suzuki and Sonogashira reactions in water . These reactions are used to introduce various substituents into the amino acid structures, which can be useful for further functionalization or for studying biological systems.

Molecular Structure Analysis

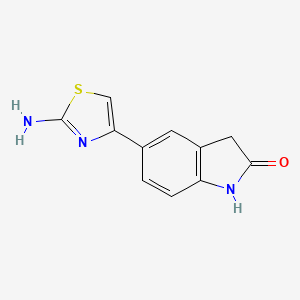

The molecular structure of 4-aminophenylsulfur pentafluoride is not directly provided, but the structure of related 4-aminophenyl sulfones is discussed. These molecules exhibit charge redistribution, with electronic charge transfer from the amino to the sulfonyl group, leading to structural distortions such as shortening of C–N and C–S distances. The geometrical constancy of the p-aminophenylsulfonyl moiety is noted, despite the ability of the p-X-phenyl group to modulate the properties of the entire molecule .

Chemical Reactions Analysis

The bioorthogonal reactions described in the first paper, such as the Suzuki and Sonogashira reactions, are relevant to the chemical reactions analysis of 4-aminophenylsulfur pentafluoride. These reactions are known for their high specificity and rapidity, which make them suitable for modifying compounds like 4-aminophenylsulfur pentafluoride in aqueous environments, potentially leading to a variety of derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophenylsulfur pentafluoride can be inferred from the related sulfones discussed in the second paper. The electronic effects of substituents on the phenyl ring are transmitted to the SO2 group, which can modulate the properties of the terminal amino group. The presence of hydrogen bonds in the crystal packing of these sulfones suggests that similar interactions could be expected in 4-aminophenylsulfur pentafluoride, affecting its physical properties such as solubility and melting point . The weak and similar nature of these hydrogen bonds to those found in p-nitroaniline derivatives indicates that 4-aminophenylsulfur pentafluoride may also form weak intermolecular interactions.

科学研究应用

无催化剂自修复弹性体

4-氨基苯硫五氟化物已被有效地用作动态交联剂,用于设计自修复聚(脲-氨基甲酸酯)弹性体。这些弹性体在室温下表现出显着的自修复效率,无需任何催化剂或外部干预。这种特性归因于在室温下发生的芳香二硫化物复分解(Rekondo 等人,2014)。

“超三氟甲基”芳烃化学的进展

该化合物是生产各种芳基硫五氟化物的第一种实用方法中的关键组分。这一进展为医药、农用化学品和其他材料科学等领域开辟了新的可能性。该方法显著提高了化合物的电负性和亲脂性,使其成为各种应用中非常理想的物质(Umemoto 等人,2012)。

高分子化学的创新

4-氨基苯硫五氟化物在创造具有独特性能的新型聚合物中发挥着重要作用。例如,它已被用作硬化剂来开发可再加工、可修复和可回收的环氧树脂网络。这些材料表现出机械致变色效应,它们会响应机械应力而变色,在智能材料和传感器中具有潜在应用(Luzuriaga 等人,2016)。

磺化纳滤膜的开发

在环境工程领域,4-氨基苯硫五氟化物衍生物已用于合成新型磺化薄膜复合纳滤膜。这些膜显示出改进的水通量,并且在染料溶液的处理中是有效的,突出了它们在水净化技术中的潜力(Liu 等人,2012)。

安全和危害

4-Aminophenylsulfur Pentafluoride is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

未来方向

作用机制

Mode of Action

It’s known that the environment of the sulfur atom in the compound is roughly octahedral . The axial Fluorine-Sulfur bond appears slightly elongated with respect to the four equatorial Fluorine-Sulfur bonds . This unique structure may influence its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Aminophenylsulfur Pentafluoride, it should be stored under inert gas, away from air and heat . It’s also noted that the compound is sensitive to dust formation, and exposure to mist, gas, or vapors should be avoided .

属性

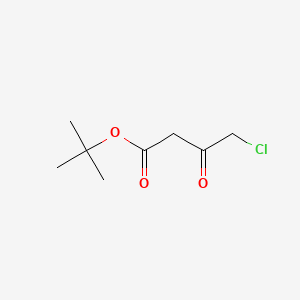

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGZUHNSMNNSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

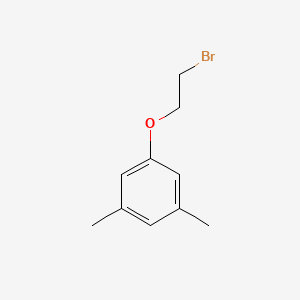

C1=CC(=CC=C1N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381310 | |

| Record name | 4-Aminophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2993-24-0 | |

| Record name | 4-Aminophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminophenyl)sulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

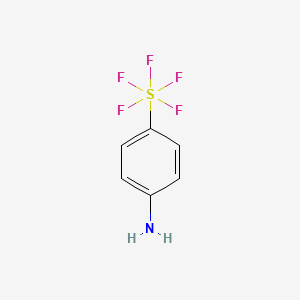

Q1: What are some key structural features of 4-Aminophenylsulfur Pentafluoride?

A1: 4-Aminophenylsulfur Pentafluoride (C6H6F5NS) exhibits a roughly octahedral geometry around the sulfur atom. [] The axial S—F bond is slightly longer than the four equatorial S—F bonds. [] Additionally, the nitrogen atom is slightly out of plane with the benzene ring, deviating by 0.154 Å. [] This structural information provides valuable insight into the molecule's shape and potential reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)